2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate
Overview
Description
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C8H14N4O4Si and a molecular weight of 258.31 g/mol . It is known for its stability and utility in various chemical reactions, particularly as a protecting group for amines . The compound appears as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of (2-(Chlorocarbonyl)oxy)ethyltrimethylsilane with 3-Nitro-1,2,4-triazole . The reaction proceeds under neutral conditions, and the product is obtained in high purity without the need for tedious purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the stability and non-hygroscopic nature of the compound suggest that it can be produced and stored without significant decomposition . The process likely involves standard organic synthesis techniques and careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols.
Protection Reactions: It is used to protect amines in various synthetic procedures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluoride ions for deprotection and various nucleophiles for substitution reactions . The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include protected amines and other derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:
Chemistry: It is widely used as a protecting group for amines, facilitating the synthesis of complex molecules.
Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules.
Medicine: It can be used in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate involves its ability to engage in nucleophilic substitution reactions . The trimethylsilyl group provides steric protection, while the nitro-triazole moiety participates in the reaction, leading to the formation of stable products . The compound’s stability under various conditions makes it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl chloroformate: Less stable and more prone to decomposition.
3-Nitro-1,2,4-triazole: Used as a starting material for the synthesis of the compound.
Uniqueness
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is unique due to its high stability, non-hygroscopic nature, and ease of handling . These properties make it superior to other similar compounds, particularly in applications requiring long-term storage and high purity .
Properties
IUPAC Name |
2-trimethylsilylethyl 3-nitro-1,2,4-triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTJYIDOVYPNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635845 | |
Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001067-09-9 | |
Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate in organic chemistry?
A1: this compound, often abbreviated as Teoc-NT, serves as a reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. [] This protecting group finds utility in temporarily masking the reactivity of amines and alcohols during organic synthesis. []
Q2: What are the structural characteristics of this compound?
A2: The provided research outlines the following structural information for this compound:
- Molecular Formula: C8H14N4O4Si []
- Molecular Weight: 258.31 g/mol []
- Melting Point: Decomposes at 85–86 °C []
- Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the research paper. [] Additionally, crystallographic data can be accessed under supplementary number CCDC 675623. []
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Yes, the research highlights important precautions. This compound can release CO2 gas during prolonged storage. [] Therefore, caution is advised when opening the container. To minimize decomposition, storage under an inert gas atmosphere and refrigeration are recommended. []
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